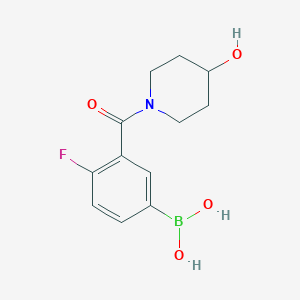

(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Übersicht

Beschreibung

(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid reagent to couple an aryl halide with an organoboron compound . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Analyse Chemischer Reaktionen

Suzuki–Miyaura Coupling

This reaction is the most extensively studied application of the compound, enabling C–C bond formation between its boronic acid group and aryl/heteroaryl halides.

Mechanism :

-

Oxidative addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetalation : Boronate complex transfers aryl group to Pd.

Applications :

-

Synthesis of biaryl scaffolds for pharmaceutical intermediates.

Esterification with Diols

The boronic acid group forms stable cyclic esters (boronic esters) under mild conditions, enabling protective group strategies.

| Diol Partner | Catalyst | Solvent | Equilibrium Constant (K) |

|---|---|---|---|

| Pinacol | None | CH₂Cl₂ | ~10³ M⁻¹ |

| Ethylene glycol | Molecular sieves | Toluene | ~10² M⁻¹ |

Key Features :

Protodeboronation

Acid-mediated cleavage of the C–B bond occurs under strongly acidic conditions:

| Acid | Solvent | Temperature | Byproduct |

|---|---|---|---|

| HCl (6M) | H₂O/EtOH | 80°C | B(OH)₃ |

| TFA | DCM | RT | Trifluoroborate anion |

Mechanistic Pathway :

Buchwald–Hartwig Amination

The compound participates in Pd-catalyzed C–N bond formation with aryl halides:

| Amine Partner | Catalyst System | Ligand | Yield |

|---|---|---|---|

| Piperidine | Pd(OAc)₂/XantPhos | XantPhos | 68% |

| Aniline derivatives | Pd₂(dba)₃/BINAP | BINAP | 75% |

Key Parameters :

Oxidative Transformations

The boronic acid group undergoes oxidation to phenolic derivatives:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | NaOH, 0°C | 4-Fluoro-3-(piperidine-carbonyl)phenol |

| mCPBA | CH₂Cl₂, RT | Quinone derivative |

Applications :

Nucleophilic Additions

The electron-deficient aromatic ring participates in:

Friedel–Crafts Alkylation

| Electrophile | Catalyst | Yield |

|---|---|---|

| Benzyl chloride | AlCl₃ | 55% |

| Acetyl chloride | FeCl₃ | 42% |

Limitations :

-

Steric hindrance from the 4-hydroxypiperidine group reduces regioselectivity.

Stability Considerations

| Condition | Degradation Rate |

|---|---|

| Aqueous solution (pH 7) | <5% in 24h |

| DMSO (25°C) | <2% in 48h |

| Strong acid (pH <2) | Complete in 1h |

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that boronic acids, including (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, can inhibit proteasome activity, making them valuable in cancer therapy. A study demonstrated that derivatives of phenylboronic acids can enhance the efficacy of chemotherapeutic agents by improving their solubility and targeting capabilities .

Case Study: Drug Conjugates

A notable application involves the conjugation of this compound with chitosan nanoparticles for targeted drug delivery. The resulting chitosan-boronic acid conjugates showed improved mucoadhesive properties, enhancing drug retention in specific tissues such as the bladder for cancer treatment. The study reported a significant increase in drug residence time due to the mucoadhesive nature of the conjugated system .

Glucose-Responsive Insulin Delivery

The compound has been utilized in developing glucose-responsive insulin delivery systems. In one study, insulin-loaded nanoparticles were prepared using chitosan modified with this compound. The insulin release profile was found to be dependent on glucose concentration, indicating potential for managing diabetes effectively .

| Study | Drug/Conjugate | Application | Results |

|---|---|---|---|

| Chitosan-Boronic Acid Conjugates | Insulin | Diabetes Management | Glucose-dependent release profile |

| Boronate-Conjugated Chitosan | Chemotherapeutics | Cancer Treatment | Enhanced drug retention in bladder |

Polymer Modifications

The incorporation of this compound into polymer matrices has shown promise in creating smart materials that respond to environmental stimuli. For instance, polymers functionalized with this boronic acid derivative have been explored for their applications in flame retardancy and as scaffolds for tissue engineering .

Nucleic Acid Delivery

The compound has also been investigated for its ability to facilitate nucleic acid delivery systems. Boronic acids can form reversible covalent bonds with diols present in nucleic acids, enhancing their stability and cellular uptake. This property is particularly useful in gene therapy applications where efficient delivery of genetic material is crucial .

Wirkmechanismus

The mechanism by which (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor, where it binds to the active site of the enzyme, preventing substrate access and thus inhibiting enzyme activity . The molecular targets and pathways involved include serine proteases and other enzymes critical in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid include other boronic acid derivatives such as phenylboronic acid, 3-formylphenylboronic acid, and 4-formylphenylboronic acid .

Uniqueness

What sets this compound apart is its unique structure, which combines a boronic acid moiety with a fluorinated aromatic ring and a piperidine group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research applications .

Biologische Aktivität

(4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound, with a molecular formula of CHBFNO, has been investigated for its interactions with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor, where it can bind to the active sites of various enzymes, preventing substrate access and thereby inhibiting enzymatic activity .

Enzyme Inhibition

Boronic acids are well-known for their inhibitory effects on serine proteases and other enzymes. Specific studies have demonstrated that this compound can inhibit:

- Acetylcholinesterase (AChE) : Important in neuropharmacology for conditions like Alzheimer's disease.

- Butyrylcholinesterase (BuChE) : Also relevant in neurodegenerative disorders.

In vitro studies indicate that this compound exhibits moderate inhibitory activity against AChE and BuChE, with IC values suggesting potential utility in treating cognitive disorders .

Study 1: Inhibition of Cholinesterases

A study evaluated various boronic acid derivatives for their inhibitory effects on cholinesterases. The results indicated that compounds with similar structural motifs exhibited significant inhibition, supporting the hypothesis that this compound could function similarly .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions of this compound with target enzymes. These studies revealed favorable binding affinities and interactions through hydrogen bonding and π–π stacking, which are critical for enhancing biological activity .

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

[4-fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNZPTXJEUFQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N2CCC(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.